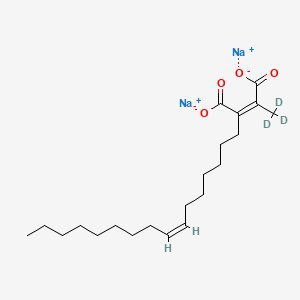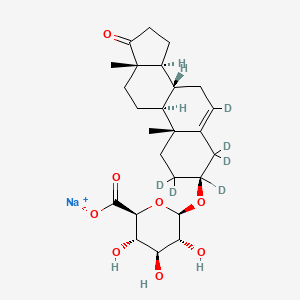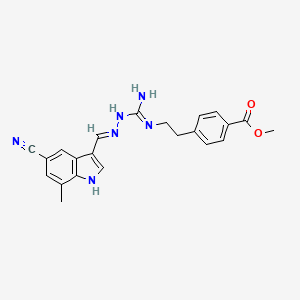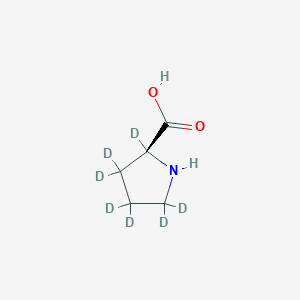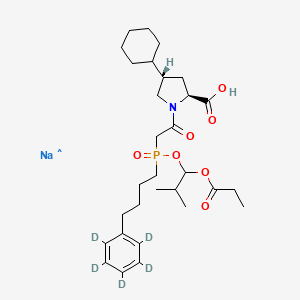
Fosinopril-d5 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosinopril-d5 (sodium) is a deuterated form of fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fosinopril-d5 (sodium) involves the incorporation of deuterium atoms into the fosinopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve the esterification of a phosphinic acid derivative with a deuterated alcohol, followed by the formation of the sodium salt .
Industrial Production Methods
Industrial production of fosinopril-d5 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and solvents is crucial to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Fosinopril-d5 (sodium) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, fosinoprilat.
Oxidation: Potential degradation under oxidative conditions.
Substitution: Possible reactions with nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the body.
Oxidation: Can be induced using oxidizing agents like potassium permanganate.
Substitution: May involve nucleophiles such as amines or thiols.
Major Products Formed
Fosinoprilat: The active metabolite formed through hydrolysis.
Oxidized derivatives: Formed under oxidative conditions.
Applications De Recherche Scientifique
Fosinopril-d5 (sodium) is used extensively in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolism and distribution of fosinopril in the body.
Isotope Labeling: Helps in tracing the drug’s pathway and interactions.
Drug Development: Assists in the development of new ACE inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Fosinopril-d5 (sodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity. This results in decreased levels of angiotensin II and aldosterone, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its cardioprotective effects
Uniqueness
Fosinopril-d5 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other ACE inhibitors, fosinopril is a phosphonate-containing prodrug, which offers distinct pharmacological advantages .
Propriétés
Formule moléculaire |
C30H46NNaO7P |
|---|---|
Poids moléculaire |
591.7 g/mol |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
Clé InChI |
NIDZYXQFQSHBTG-JAFRFSFDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na] |
SMILES canonique |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


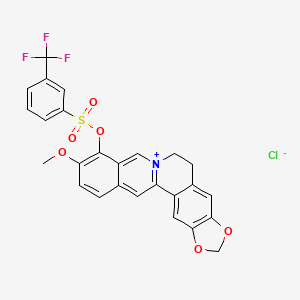
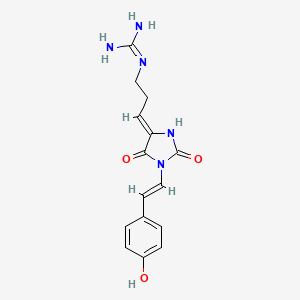

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
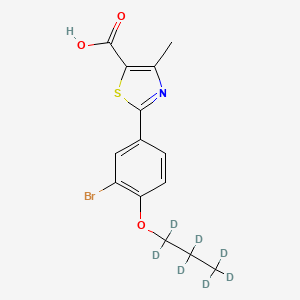
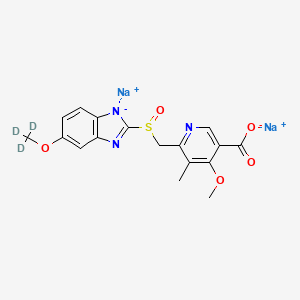
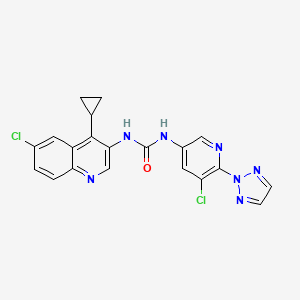

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
